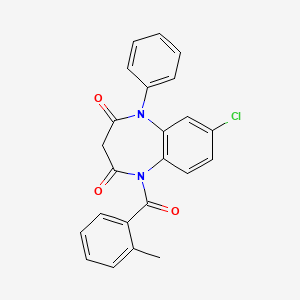
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions . One common method includes the use of carboxylic acid chlorides or anhydrides to acylate the amino group, followed by cyclization to form the benzodiazepine core . The reaction conditions often involve refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the regulation of ion channel activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-1-(2-methylbenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique substitution pattern and molecular configuration contribute to its specific interactions with the GABA receptor and its resultant effects .
Eigenschaften
CAS-Nummer |
24826-53-7 |
|---|---|
Molekularformel |
C23H17ClN2O3 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
7-chloro-1-(2-methylbenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-7-5-6-10-18(15)23(29)26-19-12-11-16(24)13-20(19)25(21(27)14-22(26)28)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
WEFPYRFMODVBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)CC(=O)N(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


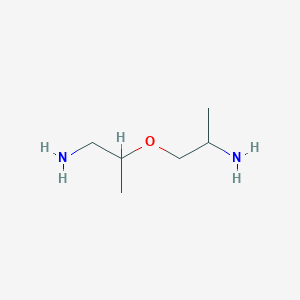
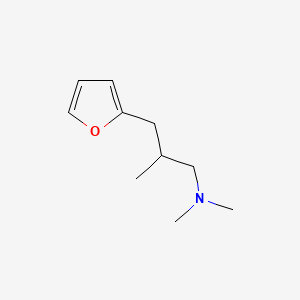
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
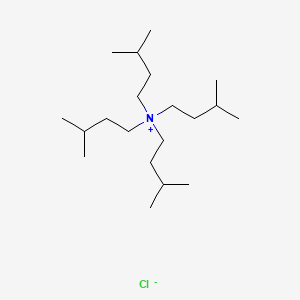
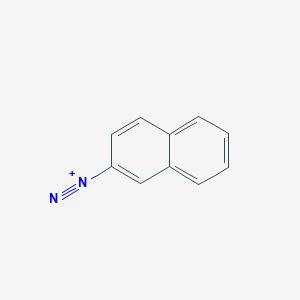
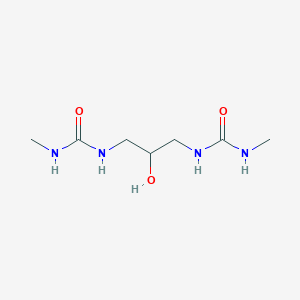

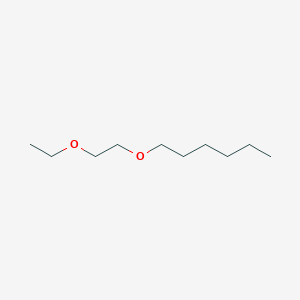
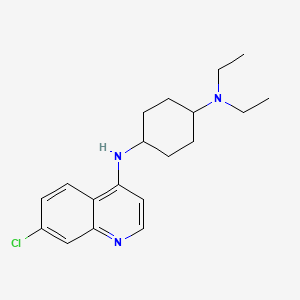
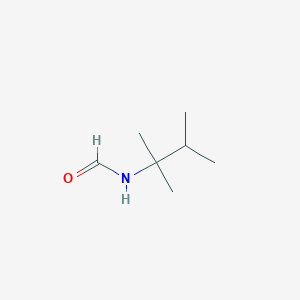
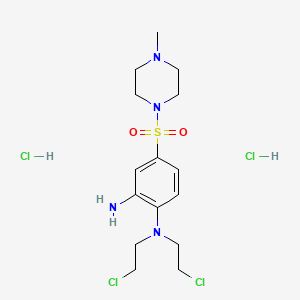
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

